Guanisoquin
Overview
Description
Guanisoquin: is a chemical compound known for its pharmacological properties, particularly as an antihypertensive agent. It has been studied for its effects on blood pressure, heart rate, and total peripheral resistance in various animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanisoquin involves the formation of guanidine derivatives. Recent developments in synthetic methods include transition-metal-catalyzed guanidine synthesis, catalytic guanylation reactions of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions . These methods focus on the formation of C–N bonds, which are crucial for the synthesis of guanidines.
Industrial Production Methods: Industrial production of this compound typically involves the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions, such as peptides or pharmacologically important compounds.
Chemical Reactions Analysis
Types of Reactions: Guanisoquin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is frequently utilized as a strong Brønsted base in organic chemistry .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include carbodiimides, amines, and transition-metal catalysts. Conditions often involve mild temperatures and aqueous environments to facilitate the reactions .
Major Products: The major products formed from these reactions are multisubstituted guanidines, which have significant applications in pharmaceutics, organometallic and coordination chemistry, and organic synthesis .
Scientific Research Applications
Chemistry: In chemistry, guanisoquin is used as a ligand in metal-catalyzed reactions. Its ability to form strong Brønsted bases makes it valuable in various catalytic processes .
Biology and Medicine: this compound has been studied for its antihypertensive properties. It has shown effectiveness in reducing blood pressure, heart rate, and total peripheral resistance in animal models . Additionally, it has been found to be an effective local anesthetic in guinea pigs .
Industry: In the industrial sector, this compound is used in the synthesis of multisubstituted guanidines, which have applications in pharmaceuticals and organic synthesis .
Mechanism of Action
The mechanism of action of guanisoquin involves the depletion of catecholamines and blockade of sympathetic transmission at the postganglionic level . This results in a reduction of blood pressure and heart rate. The molecular targets and pathways involved include the inhibition of catecholamine release and the blockade of adrenergic receptors .
Comparison with Similar Compounds
Guanidine: A strong Brønsted base used in organic synthesis and as a ligand in metal-catalyzed reactions.
Isoquinoline: A compound used in the synthesis of various pharmaceuticals and organic compounds.
Uniqueness: Guanisoquin is unique in its dual role as an antihypertensive agent and a local anesthetic. Its ability to deplete catecholamines and block sympathetic transmission sets it apart from other similar compounds .
Properties
IUPAC Name |
7-bromo-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c11-9-2-1-7-3-4-14(10(12)13)6-8(7)5-9/h1-2,5H,3-4,6H2,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLLENNEPRZLAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)Br)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165508 | |
Record name | Guanisoquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154-73-4 | |
Record name | 7-Bromo-3,4-dihydro-2(1H)-isoquinolinecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanisoquine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanisoquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUANISOQUIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/307YLU08D8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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